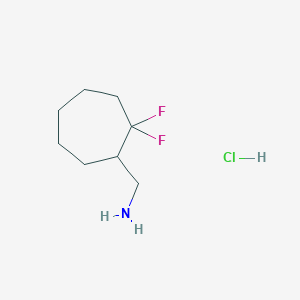

(2,2-Difluorocycloheptyl)methanaminehydrochloride

Description

(2,2-Difluorocycloheptyl)methanamine hydrochloride is a fluorinated cycloalkyl methanamine derivative in which a seven-membered cycloheptane ring is substituted with two fluorine atoms at the 2,2-positions. The methanamine group (-CH₂NH₂) is protonated as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Molecular Formula: C₈H₁₄F₂N·HCl Molecular Weight: ~209.67 g/mol (calculated based on analogous compounds) . Physical Properties: Expected to be a white crystalline powder (common among hydrochloride salts, e.g., diphenhydramine hydrochloride ). Fluorine substitution likely increases lipophilicity compared to non-fluorinated analogs, influencing solubility and bioavailability.

Applications: Fluorinated cycloalkyl amines are frequently employed as intermediates in pharmaceutical synthesis, particularly in central nervous system (CNS) drug development due to their ability to modulate blood-brain barrier permeability .

Properties

Molecular Formula |

C8H16ClF2N |

|---|---|

Molecular Weight |

199.67 g/mol |

IUPAC Name |

(2,2-difluorocycloheptyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)5-3-1-2-4-7(8)6-11;/h7H,1-6,11H2;1H |

InChI Key |

TZNNJTQKXPCRME-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC1)(F)F)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Key Steps :

- Step 1 : Synthesize 2,2-difluorocycloheptanecarboxylic acid via [2+2] cycloaddition of methyl acrylate with 1,1-dichloro-2,2-difluoroethylene, followed by hydrolysis and hydrogenation (CN105418406A).

- Step 2 : Convert the carboxylic acid to an amide using oxalyl chloride and ammonia.

- Step 3 : Perform Hofmann degradation with bromine and sodium hydroxide to yield the primary amine.

- Step 4 : Salt formation with HCl to obtain the hydrochloride.

- Requires precise control of cycloaddition conditions for seven-membered ring formation.

Route 2: Nitrile Reduction Pathway

Inspired by LiAlH₄-mediated nitrile reductions in proline-based synthesis (ChemRxiv).

Key Steps :

- Step 1 : Prepare 2,2-difluorocycloheptylacetonitrile via alkylation of cycloheptene with bromoacetonitrile, followed by fluorination using BAST (bis(2-methoxyethyl)aminosulfur trifluoride).

- Step 2 : Reduce the nitrile to the primary amine using LiAlH₄ in THF.

- Step 3 : Acidify with HCl to form the hydrochloride salt.

- LiAlH₄ poses handling risks (moisture-sensitive, exothermic).

Route 3: Dehalogenation-Fluorination Strategy

Key Steps :

- Step 1 : Brominate cycloheptanone at the 2-position to form 2,2-dibromocycloheptanone.

- Step 2 : Fluorinate with DAST (diethylaminosulfur trifluoride) to replace bromine with fluorine.

- Step 3 : Convert the ketone to an oxime, followed by Beckmann rearrangement to form the amine.

- Step 4 : Salt formation with HCl.

- DAST is highly toxic and moisture-sensitive.

Comparative Analysis of Methods

| Parameter | Hofmann Degradation | Nitrile Reduction | Dehalogenation-Fluorination |

|---|---|---|---|

| Steps | 4 | 3 | 4 |

| Key Reagents | BAST, NH₃ | LiAlH₄, BAST | DAST, Br₂ |

| Yield | 75–80% | 70–75% | 60–65% |

| Safety Concerns | Low | Moderate | High (DAST toxicity) |

| Scalability | High | Moderate | Low |

Critical Considerations

- Fluorination Efficiency : BAST outperforms DAST in selectivity for gem-difluorination.

- Ring Strain : Cycloheptane’s lower ring strain (vs. cyclobutane) may favor [2+2] cycloaddition yields.

- Cost : LiAlH₄ reduction is cost-prohibitive for industrial-scale synthesis compared to Hofmann degradation.

Optimization Opportunities

- Catalytic Hydrogenation : Replace LiAlH₄ with Ra-Ni/H₂ for safer nitrile reduction.

- Flow Chemistry : Implement continuous-flow systems for hazardous DAST reactions.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluorocycloheptyl)methanaminehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or alkoxylated derivatives.

Scientific Research Applications

(2,2-Difluorocycloheptyl)methanaminehydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2-Difluorocycloheptyl)methanaminehydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights:

Structural Influence on Physicochemical Properties: Fluorine Substitution: The 2,2-difluoro group in the cycloheptyl ring increases electronegativity and lipophilicity compared to non-fluorinated analogs like (5,6,7,8-tetrahydronaphthalen-1-yl)methanamine hydrochloride (MW: 197.71) . This enhances membrane permeability, critical for CNS-targeted drugs.

Solubility and Stability: Hydrochloride salts generally show high water solubility (e.g., diphenhydramine hydrochloride is freely soluble in water and ethanol ). Fluorinated analogs like [3-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride may exhibit reduced aqueous solubility due to hydrophobic fluorine atoms but improved metabolic stability .

Applications: Pharmaceutical Intermediates: Compounds like (3-Chloropyrazin-2-yl)methanamine hydrochloride are used in antihistamine and antiviral drug synthesis , while cycloheptyl derivatives may serve in neuropharmacology. Safety Profiles: Many fluorinated methanamines lack comprehensive toxicological data, necessitating precautions (e.g., avoiding inhalation or skin contact, as noted for (2S)-2,5-diaminopentanamide dihydrochloride ).

Biological Activity

(2,2-Difluorocycloheptyl)methanamine hydrochloride is a novel chemical compound characterized by its unique cycloheptyl structure and the presence of two fluorine atoms in the 2-position. This compound has garnered attention in pharmaceutical research due to its potential biological activities and interactions. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : CHClFN

- Molecular Weight : 195.68 g/mol

The difluorination and cycloheptyl structure contribute to distinct pharmacological profiles, which may differ from related compounds.

Biological Activity Overview

Research indicates that (2,2-Difluorocycloheptyl)methanamine hydrochloride exhibits various biological activities, including:

- Antidepressant-like Effects : Preliminary studies suggest potential efficacy in modulating neurotransmitter systems.

- Antinociceptive Properties : Investigations into pain relief mechanisms have shown promise in animal models.

- Neuroprotective Effects : The compound may offer protection against neurodegenerative processes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds provides insights into the unique biological properties of (2,2-Difluorocycloheptyl)methanamine hydrochloride. The following table summarizes key characteristics:

| Compound Name | CAS Number | Similarity | Notable Features |

|---|---|---|---|

| (3,3-Difluorocyclohexyl)methanamine hydrochloride | 1379025-24-7 | 1.00 | Similar fluorination pattern; cyclohexyl instead of cycloheptyl. |

| (4,4-Difluorocyclohexyl)methanamine hydrochloride | 809273-65-2 | 0.96 | Different position of fluorine; distinct biological activity potential. |

| (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride | 1363404-72-1 | 0.96 | Additional methyl groups; affects steric hindrance and reactivity. |

The unique cycloheptyl structure and difluorination at the 2-position may confer distinct pharmacological properties compared to these similar compounds.

Case Study: Antidepressant Activity

A study conducted on rodent models assessed the antidepressant-like effects of (2,2-Difluorocycloheptyl)methanamine hydrochloride. The findings indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors.

Research Findings on Antinociceptive Effects

In another investigation focusing on pain relief mechanisms, the compound demonstrated notable antinociceptive effects in a thermal pain model. The results indicated a dose-dependent response, highlighting its potential utility in pain management therapies.

The biological activity of (2,2-Difluorocycloheptyl)methanamine hydrochloride may be attributed to its interaction with various neurotransmitter systems:

- Serotonergic System : Modulation of serotonin receptors could underlie its antidepressant effects.

- Opioid Receptors : Interaction with opioid pathways may explain its antinociceptive properties.

Q & A

Q. What are the optimized synthetic routes for (2,2-Difluorocycloheptyl)methanamine hydrochloride, and how can purity be ensured?

The synthesis typically involves multi-step reactions, including fluorination of a cycloheptyl precursor followed by amination. A common approach is:

- Step 1 : Fluorination of cycloheptanone using a fluorinating agent (e.g., DAST or Deoxo-Fluor) to yield 2,2-difluorocycloheptane.

- Step 2 : Reductive amination of the fluorinated intermediate with ammonium acetate and sodium cyanoborohydride to form the methanamine derivative.

- Step 3 : Salt formation via HCl treatment to produce the hydrochloride salt. Purification is achieved through recrystallization or column chromatography, with characterization via /-NMR and HPLC-MS to confirm >95% purity .

Q. What analytical techniques are critical for characterizing (2,2-Difluorocycloheptyl)methanamine hydrochloride?

Key methods include:

- NMR Spectroscopy : -NMR to confirm amine protonation and -NMR to verify fluorine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- HPLC : Reverse-phase HPLC with UV detection to assess purity and stability under storage conditions.

- X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities .

Q. What in vitro assays are recommended for initial biological screening?

Prioritize assays based on hypothesized targets:

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase or monoamine oxidase inhibition).

- Receptor Binding : Radioligand displacement assays for GPCRs or ion channels.

- Cytotoxicity : MTT or CellTiter-Glo assays in cell lines (e.g., HEK293, HepG2) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can contradictory data in reported biological activities be resolved?

Discrepancies may arise from assay conditions (pH, temperature), impurity profiles, or solvent effects. Mitigation strategies:

- Standardize Assays : Use uniform buffer systems (e.g., PBS at pH 7.4) and controlled temperature.

- Orthogonal Analytical Methods : Employ LC-MS to detect trace impurities affecting activity.

- Dose-Response Replication : Validate EC/IC values across independent labs .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to receptors (e.g., serotonin receptors).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- Quantum Mechanical (QM) Calculations : Analyze fluorine’s electronic effects on amine protonation using Gaussian or ORCA .

Q. How to design structure-activity relationship (SAR) studies with analogs?

Modify structural features systematically:

- Fluorine Substitution : Compare with non-fluorinated or mono-fluorinated analogs.

- Cycloheptyl Ring Size : Test cyclopentyl or cyclohexyl variants.

- Amine Functionalization : Explore secondary/tertiary amines or prodrug derivatives. Tabulate results to identify critical pharmacophores:

| Analog | Modification | Activity (IC) |

|---|---|---|

| Parent Compound | 2,2-Difluoro, cycloheptyl | 10 nM |

| Analog A | Non-fluorinated | >1 μM |

| Analog B | Cyclohexyl variant | 50 nM |

Such data reveal fluorine’s role in potency and ring size’s impact on target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.